Cas no 1436157-71-9 (N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide)

N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide
- CHEMBL4923441
- AKOS016971311
- Z1426301444
- 1436157-71-9
- EN300-26679612
-
- インチ: 1S/C14H16N2O2/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(17)6-4-11/h3-6,17H,2,7-9H2,1H3
- InChIKey: VQPWKHHMVJNVLN-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C=CC(=CC=1)O)N(C)C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 244.121177757g/mol
- どういたいしつりょう: 244.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679612-0.05g |
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide |
1436157-71-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide 関連文献
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7. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide (CAS No. 1436157-71-9)
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide, identified by its CAS number 1436157-71-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyanocyclobutyl group, a hydroxyphenyl moiety, and an acetamide backbone. Its structural complexity makes it a promising candidate for various applications, particularly in drug discovery and development.
The compound's 4-hydroxyphenyl component is notable for its potential antioxidant properties, aligning with current trends in health and wellness. Researchers are increasingly exploring compounds with phenolic groups due to their ability to neutralize free radicals, a topic frequently searched in relation to anti-aging and chronic disease prevention. The integration of a cyanocyclobutyl group further enhances its reactivity, making it valuable for synthetic chemistry applications.
In the context of modern drug design, N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is being studied for its potential role in modulating enzyme activity. Enzymatic inhibition is a hot topic in pharmaceutical research, with many users searching for terms like "enzyme inhibitors for metabolic disorders" or "targeted drug design." This compound's ability to interact with specific biological targets could pave the way for novel therapeutics, particularly in metabolic and inflammatory diseases.
The acetamide segment of the molecule is another critical feature, as acetamide derivatives are widely used in medicinal chemistry. Searches for "acetamide-based drugs" or "pharmacological applications of acetamides" are common among professionals and students alike. This compound's N-methyl substitution adds to its lipophilicity, potentially improving its bioavailability—a key consideration in drug development discussions.
From a synthetic chemistry perspective, the CAS 1436157-71-9 compound offers intriguing possibilities. Its cyanocyclobutyl group presents challenges and opportunities in stereochemistry and ring-strain manipulation, topics frequently explored in academic and industrial research. The compound's stability under various conditions is also a subject of interest, particularly for researchers investigating "stable intermediates for organic synthesis."
Environmental and safety considerations are paramount in today's chemical research landscape. While N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is not classified as hazardous, proper handling protocols are always recommended. This aligns with growing searches for "green chemistry alternatives" and "sustainable pharmaceutical synthesis," reflecting the industry's shift toward environmentally conscious practices.
The compound's potential applications extend beyond pharmaceuticals. Materials science researchers have shown interest in similar structures for developing advanced polymers with specific thermal and mechanical properties. Searches for "high-performance polymer precursors" or "specialty chemicals for material science" indicate this expanding area of application.
Analytical characterization of 1436157-71-9 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are frequently searched by quality control professionals and analytical chemists, highlighting the compound's relevance in analytical method development and validation processes.
In conclusion, N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide represents a fascinating intersection of medicinal chemistry, synthetic methodology, and materials science. Its unique structural features and potential applications make it a compound of significant interest across multiple scientific disciplines, addressing many current research trends and frequently searched topics in the chemical and pharmaceutical fields.
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